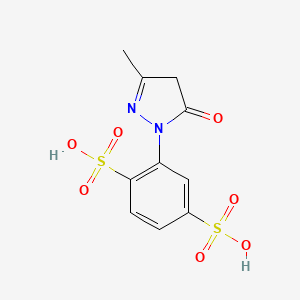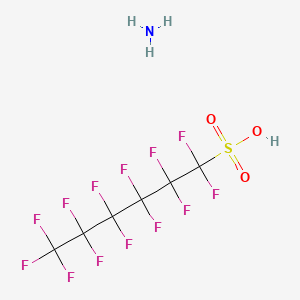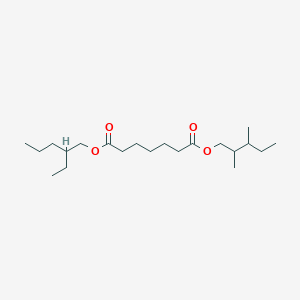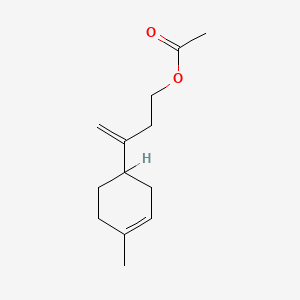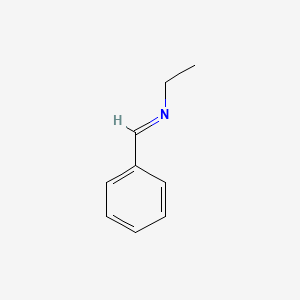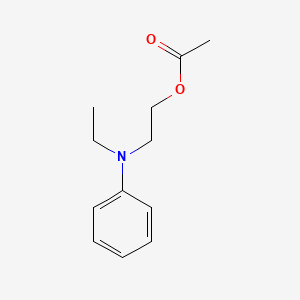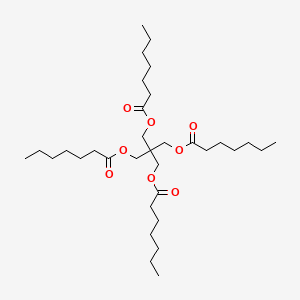![molecular formula C15H11BrN2O B1607284 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol CAS No. 423751-80-8](/img/structure/B1607284.png)
2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol
Overview
Description
“2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol” is a chemical compound with the CAS Number: 423751-80-8 . It has a molecular weight of 315.17 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C15H11BrN2O/c16-11-5-3-4-10 (8-11)13-9-14 (18-17-13)12-6-1-2-7-15 (12)19/h1-9,19H, (H,17,18) .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 315.17 .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted Synthesis : A study by Ashok et al. (2016) introduced an efficient microwave-assisted synthesis protocol for novel pyrazoline derivatives, showcasing the advantages of this method such as short reaction times and high yields. This technique is significant for the rapid synthesis of pyrazole-based compounds which may include derivatives similar to "2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol" (Ashok et al., 2016).
Antimicrobial Activity : The same study also evaluated the synthesized compounds for their antimicrobial activity, finding several derivatives to be potent against bacterial and fungal strains. This indicates that pyrazoline derivatives, by extension, could be explored for antimicrobial properties (Ashok et al., 2016).
Antiproliferative Agents
- Cancer Cell Viability : Ananda et al. (2017) synthesized novel pyrazole derivatives and assessed their cell viability activity across various cancer cell lines, highlighting the potential of such compounds in cancer research. The study found that one compound exhibited significant cytotoxic effects against breast cancer and leukemic cells, indicating that derivatives of "this compound" could have applications in oncology (Ananda et al., 2017).
Corrosion Inhibition
- Metal Corrosion Inhibition : Research by Lgaz et al. (2018) and (2020) explored pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media, demonstrating high inhibition efficiency and suggesting applications in materials science, particularly in corrosion protection (Lgaz et al., 2018); (Lgaz et al., 2020).
Material Science
- Chromophore and Chemosensor Development : A study by Khan (2020) on pyrazoline derivative chromophores explored their application as fluorescent chemosensors for metal ion detection, highlighting the versatility of pyrazoline compounds in developing sensors and materials with specific optical properties (Khan, 2020).
Safety and Hazards
properties
IUPAC Name |
2-[3-(3-bromophenyl)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-11-5-3-4-10(8-11)13-9-14(18-17-13)12-6-1-2-7-15(12)19/h1-9,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHOGCHUXQGOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC(=CC=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425232 | |
| Record name | 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
423751-80-8 | |
| Record name | 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



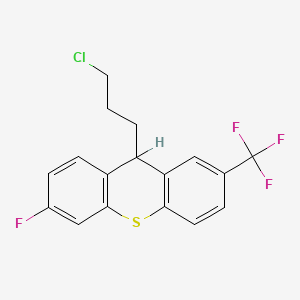

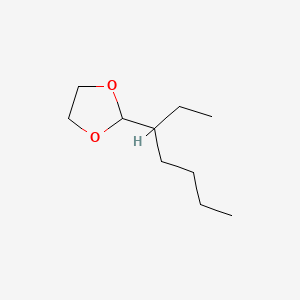

![2-Propenoic acid, 2-cyano-3-[4-[(4-ethoxyphenyl)methylamino]phenyl]-, ethyl ester](/img/structure/B1607210.png)
